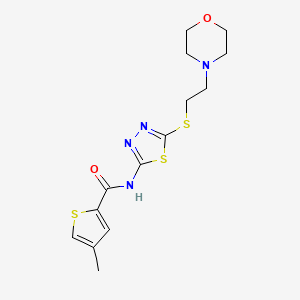

4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a central thiadiazole ring substituted with a thioether-linked morpholinoethyl group at position 5 and a 4-methylthiophene-2-carboxamide moiety at position 2. The thiophene carboxamide contributes aromaticity and hydrogen-bonding capacity, which may influence target binding in biological systems.

Properties

IUPAC Name |

4-methyl-N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S3/c1-10-8-11(22-9-10)12(19)15-13-16-17-14(23-13)21-7-4-18-2-5-20-6-3-18/h8-9H,2-7H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLSGWIVXXQZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiadiazole ring, followed by the introduction of the morpholinoethylthio group. The final step involves the formation of the thiophene-2-carboxamide structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Step 1: Thiadiazole Core Formation

-

Reaction Type : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives.

-

Conditions : Ethanol as solvent, room temperature, 3-hour stirring .

-

Example :

This step forms the 1,3,4-thiadiazole ring, critical for subsequent functionalization .

Step 2: Thiophene-Carboxamide Attachment

-

Reaction Type : Lithiation and electrophilic substitution.

-

Conditions :

-

Example :

Analogous steps apply for introducing the 4-methyl-thiophene-carboxamide group .

Step 3: Morpholinoethyl Thioether Incorporation

-

Reaction Type : Nucleophilic substitution.

-

Conditions :

-

Use of 2-morpholinoethylthiol as a nucleophile.

-

DMSO solvent with triethylamine as a base.

-

-

Example :

Thiadiazole Ring

-

Nucleophilic Attack : Susceptible to nucleophilic substitution at the C5 position due to electron-withdrawing effects of adjacent nitrogen atoms.

-

Electrophilic Substitution : Limited reactivity due to aromatic stabilization, but bromination is feasible under acidic conditions (e.g., Br₂ in CHCl₃ at 50°C) .

Morpholinoethyl Thioether

-

Oxidation : Forms sulfoxide/sulfone derivatives using oxidizing agents like H₂O₂ or mCPBA.

-

Coordination Chemistry : The morpholine nitrogen and sulfur can act as ligands for metal ions.

Thiophene-Carboxamide

-

Hydrolysis : Carboxamide undergoes hydrolysis in acidic/basic conditions to yield carboxylic acid.

-

Electrophilic Substitution : Methyl group at C4 directs electrophiles to C3/C5 positions on the thiophene ring .

Characterization Data

Mechanistic Insights

-

Catalytic Role of Triethylamine : Facilitates deprotonation of thiols, enhancing nucleophilicity for thioether bond formation.

-

Role of DMSO : Polar aprotic solvent stabilizes intermediates and accelerates SN2 reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves a multi-step process that includes the formation of thiadiazole and thiophene rings. The compound is characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and thiophene moieties exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The presence of the morpholinoethyl thio group appears to enhance its interaction with cellular targets involved in cancer progression .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor in various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes or signal transduction pathways, leading to therapeutic effects in diseases such as diabetes or cardiovascular disorders .

Material Science Applications

In material science, this compound can be utilized to develop novel materials with unique electronic properties due to its conjugated structure. Its ability to form stable films makes it suitable for applications in organic electronics and photonic devices.

Antimicrobial Activity Study

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus comparable to standard antibiotics .

Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural differentiators are the morpholinoethylthio side chain and the thiophene-2-carboxamide group. Below is a comparison with similar 1,3,4-thiadiazole derivatives:

Table 1: Structural and Physical Comparison

Key Observations :

- Morpholinoethyl vs. Piperidinylethyl: The morpholinoethyl group (oxygen-containing) may offer better solubility in aqueous media compared to the piperidinylethyl group (nitrogen-only heterocycle) due to increased polarity .

- Thiophene Carboxamide vs.

Table 2: Bioactivity of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- Anticancer Potential: Compound 4y () demonstrates potent cytotoxicity, suggesting that dual thiadiazole-thioacetamide architectures enhance activity. The target compound’s thiophene carboxamide may similarly target aromatase or kinases.

- Anticonvulsant Activity: Urea-linked thiadiazoles () highlight the role of aromatic substituents in CNS activity, which the target compound’s morpholinoethyl group may lack.

Yield Comparison :

- Benzylthio derivatives (e.g., 5h) achieve yields up to 88% , while piperidinylethylthio analogs require stricter anhydrous conditions . The morpholinoethylthio group’s polarity may necessitate optimized coupling steps to match these yields.

Biological Activity

4-methyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that exhibits significant biological activity, particularly in the realm of anticancer research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources, including recent studies and case reports.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with morpholino and thiadiazole moieties. The synthetic pathway typically includes:

- Formation of Thiophene Ring : Starting with commercially available thiophene derivatives.

- Thiadiazole Formation : Utilizing hydrazine derivatives to introduce the thiadiazole structure.

- Carboxamide Formation : Finalizing with a carboxamide linkage to enhance biological activity.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. Notably:

- Cell Line Studies : The compound was evaluated against various cancer cell lines such as Hep3B (hepatocellular carcinoma), MCF-7 (breast cancer), and A549 (lung cancer). In one study, compounds structurally similar to this compound exhibited IC50 values as low as 0.034 µM against A549 cells, indicating potent cytotoxicity .

- Mechanisms of Action : The mechanism underlying its anticancer activity involves:

Other Biological Activities

Besides its anticancer properties, this compound may also exhibit:

- Antimicrobial Activity : Thiophene derivatives have shown promise against various bacterial strains due to their ability to disrupt bacterial cell membranes .

- Inhibition of Key Enzymes : Studies suggest that thiadiazole-containing compounds can inhibit enzymes like carbonic anhydrase and phosphodiesterases, which are implicated in tumorigenesis and inflammation .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Study on Thiadiazole Derivatives : A study synthesized a series of 1,3,4-thiadiazole derivatives that demonstrated selective cytotoxicity against cancer cell lines while sparing non-cancerous cells . The most active compound showed an IC50 value of 0.084 mmol/L against MCF7 cells.

- Anthraquinone-Thiophene Derivative Study : Another investigation focused on a derivative that induced apoptosis in K562 leukemia cells at submicromolar concentrations, showcasing the potential for thiophene derivatives in treating resistant cancer types .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | 5.46 | Tubulin binding & apoptosis induction |

| Compound 8 (Anthraquinone derivative) | K562 | 2.5 | Apoptosis via mitochondrial pathway |

| Compound 4y (Thiadiazole derivative) | MCF7 | 0.084 | Cytotoxicity & aromatase inhibition |

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3,4-thiadiazole derivatives like the target compound?

Methodological Answer:

- Key Steps :

- Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core from precursors like N-phenylthiosemicarbazide and carboxylic acid derivatives .

- Introduce the morpholinoethylthio group via nucleophilic substitution or thiol-alkylation reactions. For example, acetonitrile under reflux (1–3 minutes) facilitates rapid coupling of sulfur-containing intermediates .

- Optimize pH during precipitation (e.g., adjust to pH 8–9 with ammonia) to isolate intermediates .

- Validation : Confirm intermediates via TLC (Rf values) and characterize final products using NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. How can the structural integrity of the compound be validated post-synthesis?

Methodological Answer:

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.5–7.5 ppm), thiadiazole (δ 8.0–9.0 ppm), and morpholine (δ 3.5–4.0 ppm) protons .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL/SHELXS for refinement of crystal structures, especially to resolve steric effects from the morpholinoethyl group .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s bioactivity and binding mechanisms?

Methodological Answer:

- Docking Studies : Employ software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). Focus on the thiadiazole-thiophene scaffold’s π-π stacking and hydrogen-bonding potential .

- QSAR Analysis : Correlate substituent effects (e.g., morpholinoethyl group’s hydrophilicity) with activity using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictions in reported biological activity for structurally similar compounds?

Methodological Answer:

- Standardized Assays :

- Use consistent cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT assay) to compare antimicrobial or anticancer activity .

- Control solvent effects (e.g., DMSO concentration ≤1%) to avoid false positives .

- Mechanistic Studies :

Q. How can synthetic yields be improved for the morpholinoethylthio-substituted thiadiazole intermediate?

Methodological Answer:

- Optimization Variables :

- Solvent Choice : Replace DMF with acetonitrile for faster cyclization (reflux for 1–3 minutes vs. hours) .

- Catalyst Screening : Test iodine/triethylamine systems to enhance sulfur elimination during thiadiazole formation .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies mitigate challenges in crystallizing the compound for X-ray analysis?

Methodological Answer:

- Crystallization Conditions :

- Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning or disorder in the morpholinoethyl group .

Data Interpretation & Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Assumptions :

- Verify protonation states of the morpholino group (pH-dependent) using potentiometric titration .

- Re-dock with flexible side chains to account for induced-fit binding .

- Experimental Validation :

Q. What are best practices for replicating published synthetic protocols with low yields?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.